

Application Notes and Protocols for Quantitative PCR Analysis of ASPSCR1 mRNA Expression

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The Alveolar Soft Part Sarcoma Chromosome Region, Candidate 1 (ASPSCR1), also known as Tether containing UBX domain for GLUT4 (TUG), is a protein-coding gene implicated in crucial cellular processes. In normal physiological contexts, ASPSCR1 plays a key role in intracellular protein transport and glucose homeostasis by tethering the glucose transporter GLUT4 within intracellular vesicles.[1][2][3][4] Under insulin stimulation, ASPSCR1 is cleaved, facilitating the translocation of GLUT4 to the plasma membrane and subsequent glucose uptake.[2][4][5][6]

In the context of oncology, ASPSCR1 is notable for its involvement in a specific chromosomal translocation, t(X;17)(p11;q25), which results in the fusion of the ASPSCR1 gene with the Transcription Factor E3 (TFE3) gene.[1] This fusion is a characteristic feature of Alveolar Soft Part Sarcoma (ASPS), a rare and aggressive soft tissue tumor.[7][8] The resulting ASPSCR1::TFE3 fusion protein acts as an aberrant transcription factor, driving the expression of genes involved in proliferation, angiogenesis, and mitochondrial biology, thereby promoting tumorigenesis.[9][10][11]

Quantitative Polymerase Chain Reaction (qPCR) is a highly sensitive and specific method for the detection and quantification of mRNA transcripts. This document provides detailed application notes and protocols for the quantitative analysis of ASPSCR1 mRNA expression, which is essential for understanding its physiological roles and its dysregulation in diseases such as ASPS. Adherence to the Minimum Information for Publication of Quantitative Real-



Time PCR Experiments (MIQE) guidelines is emphasized throughout these protocols to ensure data accuracy and reproducibility.[12][13][14]

Data Presentation

The following tables summarize representative quantitative data for ASPSCR1 mRNA expression analysis. These tables are intended to serve as a reference for expected results and for comparative analysis.

Table 1: qPCR Primer Information

Gene Symbol	Forward Primer (5'-3')	Reverse Primer (5'-3')	Amplicon Length (bp)	Reference
ASPSCR1	GGCGCAGATAA AGGAGAAGCT G	CTCCTCACGAA GTCTCGCAAGT	Not Specified	[15]
ТВР	GAACATCATGG ATCAGAACAAC A	ATAGGGATTCC GGGAGTCAT	142	[16]
YWHAZ	ACTTTTGGTAC ATTGTGGCTTC AA	CCGCCAGGAC AAACCAGTAT	103	[16]
PPIA	AGCACTGGAG AGAAAGGATTT C	GCCACCAGTG CCATTATG	104	[16]
HMBS	GGCAATGCGG CTGCAA	GGTACCCACG CGAATCAC	125	[16]
RPL13A	CCTGGAGGAG AAGAGGAAAG AGA	TTGAGGACCTC TGTGTATTTGT CAA	125	[12]

Table 2: Representative qPCR Data for Relative ASPSCR1 Expression



Sample Type	Biologica I Replicate	ASPSCR1 Cq	Housekee ping Gene (TBP) Cq	ΔCq (ASPSCR 1 - TBP)	ΔΔCq (vs. Normal Tissue)	Fold Change (2-ΔΔCq)
Normal Soft Tissue	1	28.5	24.2	4.3	0.0	1.0
Normal Soft Tissue	2	28.8	24.5	4.3	0.0	1.0
Normal Soft Tissue	3	28.6	24.3	4.3	0.0	1.0
ASPS Tumor Tissue	1	24.1	24.3	-0.2	-4.5	22.6
ASPS Tumor Tissue	2	23.9	24.1	-0.2	-4.5	22.6
ASPS Tumor Tissue	3	24.3	24.4	-0.1	-4.4	21.1
ASPS Cell Line (ASPS-1)	1	22.5	23.8	-1.3	-5.6	48.5
ASPS Cell Line (ASPS-1)	2	22.7	24.0	-1.3	-5.6	48.5
ASPS Cell Line (ASPS-1)	3	22.6	23.9	-1.3	-5.6	48.5

Note: Cq (Quantification Cycle) values are hypothetical and for illustrative purposes. Actual Cq values will vary depending on the sample, RNA quality, and experimental conditions.



Experimental ProtocolsRNA Extraction

This protocol is designed for the extraction of high-quality total RNA from cell cultures and soft tissues.

Materials:

- TRIzol™ Reagent or similar phenol-based lysis solution
- Chloroform
- Isopropanol
- 75% Ethanol (in RNase-free water)
- RNase-free water
- Microcentrifuge tubes (1.5 mL, RNase-free)
- · Pipettes and RNase-free filter tips
- Microcentrifuge (refrigerated)
- Vortex mixer

Protocol:

- Sample Homogenization:
 - Cell Culture: For a 6-well plate, add 1 mL of TRIzol™ Reagent directly to each well after removing the culture medium. Pipette the lysate up and down several times to homogenize.
 - Soft Tissue: Homogenize 50-100 mg of tissue in 1 mL of TRIzol™ Reagent using a mechanical homogenizer.
- Phase Separation:



- Incubate the homogenate for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes.
- Add 0.2 mL of chloroform per 1 mL of TRIzol™ Reagent. Cap the tube securely and shake vigorously for 15 seconds.
- Incubate at room temperature for 2-3 minutes.
- Centrifuge the samples at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red, phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.

RNA Precipitation:

- Carefully transfer the upper aqueous phase to a fresh RNase-free microcentrifuge tube.
- Add 0.5 mL of isopropanol per 1 mL of TRIzol™ Reagent used for the initial homogenization.
- Incubate at room temperature for 10 minutes.
- Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet on the side and bottom of the tube.

RNA Wash:

- Discard the supernatant.
- Wash the RNA pellet once with 1 mL of 75% ethanol.
- Mix by vortexing and centrifuge at 7,500 x g for 5 minutes at 4°C.

RNA Solubilization:

- Discard the supernatant and briefly air-dry the pellet for 5-10 minutes. Do not over-dry the pellet as this will make it difficult to dissolve.
- Resuspend the RNA in 20-50 μL of RNase-free water by pipetting up and down.



- Incubate at 55-60°C for 10-15 minutes to aid dissolution.
- · Quantification and Quality Control:
 - Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop).
 An A260/A280 ratio of ~2.0 is indicative of pure RNA. The A260/A230 ratio should be >1.8.
 - Assess RNA integrity by gel electrophoresis or using an automated electrophoresis system (e.g., Agilent Bioanalyzer).

Reverse Transcription (cDNA Synthesis)

This protocol describes the synthesis of complementary DNA (cDNA) from total RNA.

Materials:

- High-Capacity cDNA Reverse Transcription Kit or similar
- Total RNA sample (1 μg)
- Random primers or oligo(dT) primers
- RNase-free water
- Thermal cycler

Protocol:

 Reaction Setup: On ice, prepare the reverse transcription master mix in an RNase-free microcentrifuge tube. For a 20 μL reaction, combine the following components:



Component	Volume
10x RT Buffer	2.0 μL
25x dNTP Mix (100 mM)	0.8 μL
10x RT Random Primers	2.0 μL
MultiScribe™ Reverse Transcriptase	1.0 μL
RNase Inhibitor	1.0 μL
Total RNA (up to 1 μg)	X μL
Nuclease-free H2O	to 20 μL

Incubation:

- Gently mix the components and centrifuge briefly.
- Place the tubes in a thermal cycler and run the following program:
 - Step 1: 25°C for 10 minutes (Primer annealing)
 - Step 2: 37°C for 120 minutes (Reverse transcription)
 - Step 3: 85°C for 5 minutes (Enzyme inactivation)
 - Step 4: 4°C hold
- Storage: The resulting cDNA can be used immediately for qPCR or stored at -20°C.

Quantitative PCR (qPCR)

This protocol provides a general guideline for qPCR using a SYBR Green-based detection method.

Materials:

SYBR Green qPCR Master Mix



- Forward and reverse primers for ASPSCR1 and housekeeping genes (10 μM stock)
- cDNA template
- Nuclease-free water
- qPCR-compatible plates or tubes
- Real-time PCR detection system

Protocol:

• Reaction Setup: Prepare the qPCR reaction mix on ice. For a 20 μ L reaction, combine the following components:

Component	Volume	Final Concentration
2x SYBR Green Master Mix	10 μL	1x
Forward Primer (10 μM)	0.5 μL	250 nM
Reverse Primer (10 μM)	0.5 μL	250 nM
cDNA Template (diluted)	2 μL	~10-50 ng
Nuclease-free H2O	7 μL	-

· Thermocycling:

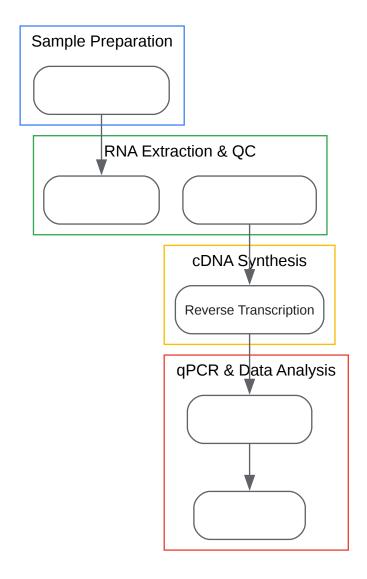
- Load the reactions into the real-time PCR instrument.
- Run the following general thermocycling program:
 - Initial Denaturation: 95°C for 10 minutes
 - Cycling (40 cycles):
 - Denaturation: 95°C for 15 seconds
 - Annealing/Extension: 60°C for 60 seconds



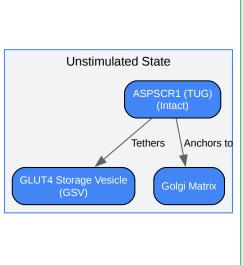
- Melt Curve Analysis: Follow the instrument's instructions for generating a melt curve to verify product specificity.[17]
- Data Analysis:
 - Determine the Quantification Cycle (Cq) for each reaction.
 - Calculate the relative expression of ASPSCR1 using the ΔΔCq method:
 - 1. Normalize to Housekeeping Gene: $\Delta Cq = Cq(ASPSCR1) Cq(Housekeeping Gene)$
 - 2. Normalize to Control Sample: $\Delta\Delta$ Cq = Δ Cq(Test Sample) Δ Cq(Control Sample)
 - 3. Calculate Fold Change: Fold Change = $2-\Delta\Delta$ Cq

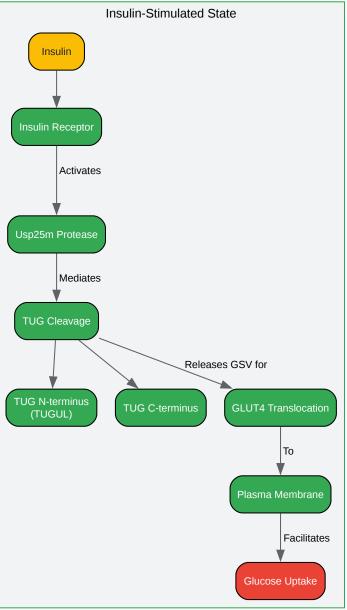
Mandatory Visualizations Experimental Workflow



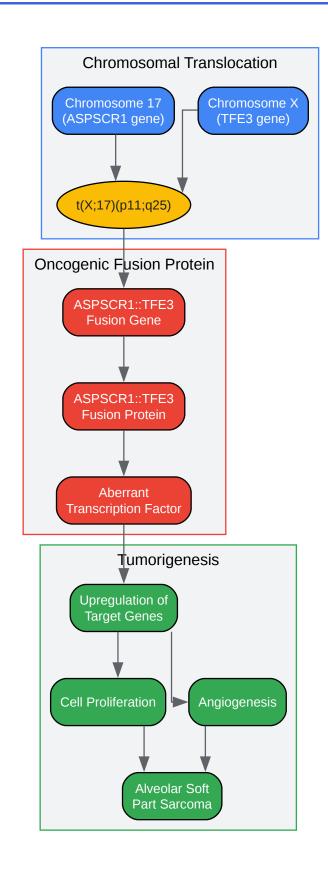












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